molecular formula C18H17NO3 B1446771 Fmoc-N-allyl-hydroxylamine CAS No. 198411-65-3

Fmoc-N-allyl-hydroxylamine

Cat. No. B1446771
CAS RN: 198411-65-3
M. Wt: 295.3 g/mol
InChI Key: ZYPQOAGPJVDZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-allyl-hydroxylamine is an organic compound with the molecular weight of 295.34 . Its IUPAC name is 9H-fluoren-9-ylmethyl allyl (hydroxy)carbamate . It is a white to off-white powder .


Molecular Structure Analysis

The InChI code for Fmoc-N-allyl-hydroxylamine is 1S/C18H17NO3/c1-2-11-19(21)18(20)22-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h2-10,17,21H,1,11-12H2 .


Physical And Chemical Properties Analysis

Fmoc-N-allyl-hydroxylamine is a white to off-white powder . It should be stored at temperatures between 0 - 8°C .

Scientific Research Applications

Peptide Synthesis

Fmoc-N-allyl-hydroxylamine: is extensively used in peptide synthesis. It serves as a protective group for the amine function during the synthesis process. This compound is particularly useful in the synthesis of complex peptides, such as insulin-like peptides, where maintaining the correct conformation and activity is crucial. For instance, it has been applied in the total chemical synthesis of a heterodimeric interchain bis-lactam-linked peptide, an analogue of human insulin-like peptide 3 . The use of Fmoc-N-allyl-hydroxylamine allows for the protection of the N-terminus and lysine residues until after lactamization, ensuring the formation of a single, discrete product .

Hydrogel Formation

In the field of material science, Fmoc-N-allyl-hydroxylamine plays a role in the self-assembly and hydrogel formation of peptide derivatives. These hydrogels have potential applications in drug delivery systems and tissue engineering. The compound’s ability to influence the morphology of supramolecular nanostructures and hydrogel network formation has been demonstrated in studies involving Fmoc-dipeptides .

Supramolecular Chemistry

The self-assembly properties of Fmoc-N-allyl-hydroxylamine are also significant in supramolecular chemistry. It contributes to the formation of nanostructures that are essential for the development of new materials with specific functions, such as sensors, catalysts, and electronic devices. Its role in the self-assembly of Fmoc-dipeptides comprising α-methyl-L-phenylalanine highlights its importance in creating various biofunctional materials .

Medicinal Chemistry

This compound is valuable in medicinal chemistry for the design and synthesis of new drugs. It allows for the precise construction of peptide-based therapeutics with enhanced activity and reduced side effects. The protection strategy using Fmoc-N-allyl-hydroxylamine is crucial for the successful synthesis of peptides that can interact with specific biological targets .

Mechanism of Action

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-hydroxy-N-prop-2-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-11-19(21)18(20)22-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h2-10,17,21H,1,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPQOAGPJVDZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-allyl-hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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